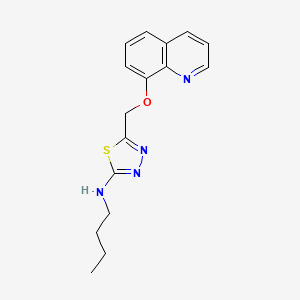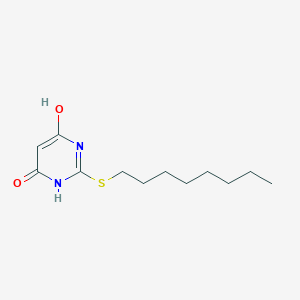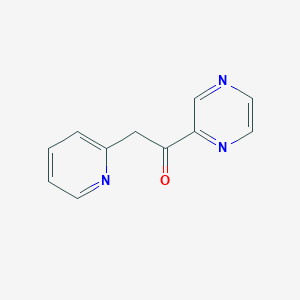![molecular formula C20H25N5O6Se B12911635 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine CAS No. 666718-15-6](/img/structure/B12911635.png)
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is a synthetic nucleoside analog with the chemical formula C₂₀H₂₅N₅O₆Se This compound is a derivative of guanosine, where the ribose sugar is replaced by a deoxyribose sugar, and a phenylselanyl group is attached to the butyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine typically involves multiple steps, starting from commercially available guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Deoxygenation: The ribose sugar is converted to deoxyribose through a deoxygenation reaction, often using reagents like triethylsilane and trifluoroacetic acid.
Introduction of Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction, using phenylselanyl chloride and a suitable base.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding deoxyguanosine derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Deoxyguanosine derivatives.
Substitution: Various substituted guanosine analogs.
Aplicaciones Científicas De Investigación
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of novel nucleoside analogs.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The phenylselanyl group may enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes, leading to inhibition of their activity. The compound may also induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: Lacks the phenylselanyl group, making it less effective in certain applications.
Selenoguanosine: Contains selenium but differs in the position and nature of the selenium-containing group.
Acyclovir: An antiviral nucleoside analog with a different structure and mechanism of action.
Uniqueness
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its stability, binding affinity, and specificity.
Propiedades
Número CAS |
666718-15-6 |
|---|---|
Fórmula molecular |
C20H25N5O6Se |
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
2-[(3,4-dihydroxy-2-phenylselanylbutyl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H25N5O6Se/c26-8-13(29)15(32-11-4-2-1-3-5-11)7-21-20-23-18-17(19(30)24-20)22-10-25(18)16-6-12(28)14(9-27)31-16/h1-5,10,12-16,26-29H,6-9H2,(H2,21,23,24,30)/t12-,13?,14+,15?,16+/m0/s1 |
Clave InChI |
ORRZWLMKOMZDRM-PVNJOJHASA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)

![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)






![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
